(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1272966-06-9
VCID: VC0150962
InChI: InChI=1S/C13H15NO4/c15-9-5-6-14(7-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2
SMILES: C1CN(CC1O)C(=O)C2COC3=CC=CC=C3O2
Molecular Formula: C13H15NO4
Molecular Weight: 249.266

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone

CAS No.: 1272966-06-9

Cat. No.: VC0150962

Molecular Formula: C13H15NO4

Molecular Weight: 249.266

* For research use only. Not for human or veterinary use.

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone - 1272966-06-9

Specification

CAS No. 1272966-06-9
Molecular Formula C13H15NO4
Molecular Weight 249.266
IUPAC Name 2,3-dihydro-1,4-benzodioxin-3-yl-(3-hydroxypyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C13H15NO4/c15-9-5-6-14(7-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2
Standard InChI Key KKGLSUFGUMIMAC-UHFFFAOYSA-N
SMILES C1CN(CC1O)C(=O)C2COC3=CC=CC=C3O2

Introduction

(2,3-Dihydrobenzo[b]14dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone is a synthetic organic compound with a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol . This compound combines the structural elements of 2,3-dihydrobenzo[b] dioxin and 3-hydroxypyrrolidine, linked by a methanone group. The compound is also known by several synonyms, including (2,3-Dihydro-benzo dioxin-2-yl)-(3-hydroxy-pyrrolidin-1-yl)-methanone and 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PYRROLIDIN-3-OL .

Synthesis and Preparation

While specific synthesis protocols for (2,3-Dihydrobenzo[b] dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone are not detailed in the available literature, compounds with similar structures often involve reactions between carboxylic acids or their derivatives and amines. For instance, the synthesis of related compounds might involve condensation reactions between appropriate carboxylic acid derivatives and amines in the presence of catalysts or under specific conditions to facilitate the formation of the methanone linkage.

Biological Activity and Potential Applications

Although specific biological activity data for (2,3-Dihydrobenzo[b] dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone are not widely reported, compounds with similar structural motifs have shown potential in various therapeutic areas. For example, compounds incorporating the 2,3-dihydrobenzo[b] dioxin moiety have been explored for their pharmacological properties, including potential applications in treating sleep disorders . Additionally, pyrrolidine derivatives are known for their diverse biological activities, including antimicrobial and anticancer effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator